molecular formula C8H18O3 B1583401 1-Methoxy-3-(3-methoxypropoxy)propane CAS No. 111109-77-4

1-Methoxy-3-(3-methoxypropoxy)propane

Cat. No.: B1583401
CAS No.: 111109-77-4
M. Wt: 162.23 g/mol
InChI Key: KWDCKLXGUZOEGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Overview of Ether Compounds in Chemical Science

Ethers are a class of organic compounds characterized by an ether group, which consists of an oxygen atom connected to two alkyl or aryl groups. researchgate.netnih.govresearchgate.netnih.gov The general formula for an ether is R-O-R', where R and R' represent the alkyl or aryl groups. nih.govnih.gov Ethers can be classified as symmetrical if the two organic groups are identical, or unsymmetrical if they are different. nih.gov Their structure is similar to that of alcohols, and indeed water, but with the hydrogen atoms of the hydroxyl group(s) replaced by organic substituents. nih.gov

Ethers are generally less dense than water and have relatively low boiling points compared to alcohols of similar molecular weight, a consequence of the absence of hydrogen bonding between ether molecules. researchgate.netnih.gov However, the oxygen atom in the ether linkage can act as a hydrogen bond acceptor, allowing ethers of lower molecular weight to exhibit some solubility in water. nih.gov Chemically, ethers are relatively inert and stable compounds, resistant to many common reagents, which makes them excellent solvents for a wide variety of chemical reactions. researchgate.netchemicalbook.com

The synthesis of ethers can be accomplished through several methods, with the Williamson ether synthesis being one of the most common. This method involves the reaction of an alkoxide ion with a primary alkyl halide. researchgate.netchemicalbook.com Another common method is the acid-catalyzed dehydration of alcohols. chemicalbook.com

Glycol ethers are a specific class of ethers derived from ethylene (B1197577) glycol or propylene (B89431) glycol. researchgate.net They are categorized as "E-series" or "P-series" based on their precursor, ethylene oxide or propylene oxide, respectively. researchgate.net These compounds are known for their excellent solvent properties, possessing both hydrophilic (water-loving) and hydrophobic (oil-loving) characteristics. mdpi.com This dual nature makes them effective coupling agents capable of dissolving both polar and non-polar substances. mdpi.com

Significance of 1-Methoxy-3-(3-methoxypropoxy)propane as a Research Subject

This compound , also known by its synonym dipropylene glycol dimethyl ether (DPGDME), is a P-series glycol ether that has garnered attention in the scientific community for its versatile properties and applications. researchgate.netchemicalbook.com It is a colorless liquid with a mild odor and is completely miscible with most common organic solvents, though it has limited solubility in water. chemicalbook.comsemanticscholar.org A key feature of this compound is that it is aprotic, meaning it lacks a hydroxyl group, rendering it relatively inert and suitable for use in proton-sensitive systems. researchgate.netchemicalbook.com

One of the primary areas of research interest for this compound is its application as an environmentally friendly solvent. researchgate.netchemicalbook.com It is considered a "green solvent" due to its low toxicity and biodegradability. nih.gov A significant recent development in this area is its successful application as a substitute for dimethylformamide (DMF), a common but toxic solvent, in solid-phase peptide synthesis (SPPS). A 2023 study published in the journal Pharmaceutics demonstrated that dipropyleneglycol dimethylether is a viable alternative for all stages of the Fmoc-SPPS process, including tests on amino acid solubility, resin swelling, deprotection kinetics, and coupling. nih.gov The study also highlighted the potential for recycling the solvent, further enhancing its green credentials. nih.gov

The thermodynamic properties of this compound have also been a subject of academic investigation. For instance, its liquid-liquid equilibria with water have been studied to understand its behavior in mixtures, which is crucial for its application in various formulations. researchgate.net Furthermore, research has been conducted on its use in solvent blends as a replacement for xylene in the production of alkyd and polyester (B1180765) resins. researchgate.net These studies focus on properties such as water partitioning, autoignition temperature, and distillation profiles to assess its performance as a safer alternative in industrial processes. researchgate.net

The compound's chemical stability makes it a suitable medium for various chemical reactions. chemicalbook.comsemanticscholar.org It can be used as an inert reaction medium for reactions involving alkali and alkaline-earth metals, such as Grignard reactions, and in polymerization processes. semanticscholar.org Its aprotic nature is particularly valuable in applications like water-based polyurethane coatings. chemicalbook.com Additionally, due to its ether groups, it has been investigated as a potential physical absorbent for carbon dioxide. researchgate.net

Below are tables detailing some of the known physical and chemical properties of this compound.

Physical Properties of this compound

Property Value
Molecular Formula C₈H₁₈O₃
Molecular Weight 162.23 g/mol
Appearance Colorless liquid
Odor Mild
Boiling Point 175 °C
Density (at 20°C) 0.902-0.906 g/mL
Flash Point 65 °C

| Solubility | Limited in water, miscible with most organic solvents |

Spectroscopic Data for this compound

Spectroscopic Technique Observed Characteristics
Infrared (IR) Spectroscopy C-O-C stretching modes around 1180 and 1120 cm⁻¹
¹H NMR Spectroscopy Methoxy (B1213986) protons (CH₃O-) as singlets around δ 3.3-3.4 ppm; Methylene (B1212753) protons adjacent to oxygen (-CH₂O-) as multiplets in the δ 3.4-3.8 ppm range; Propyl chain protons as complex multiplets in the δ 1.1-1.8 ppm range.

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 162. |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-3-(3-methoxypropoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3/c1-9-5-3-7-11-8-4-6-10-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDCKLXGUZOEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274213
Record name 1-Methoxy-3-(3-methoxypropoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid
Record name Propane, oxybis[methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

111109-77-4, 66226-74-2
Record name Dipropylene glycol dimethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111109774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, oxybis[methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Methoxy-3-(3-methoxypropoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes for 1-Methoxy-3-(3-methoxypropoxy)propane

The preparation of this compound can be approached through various synthetic strategies, primarily involving etherification reactions. The choice of method often depends on factors such as starting material availability, desired purity, and scalability.

Acid-Catalyzed Etherification Processes

Acid-catalyzed etherification represents a direct method for the synthesis of ethers from alcohols. In the context of this compound, this can be envisioned through the reaction of 3-methoxypropan-1-ol in the presence of a strong acid catalyst. The mechanism proceeds through the protonation of the hydroxyl group of one alcohol molecule, forming a good leaving group (water). masterorganicchemistry.com Subsequently, a second alcohol molecule can act as a nucleophile, attacking the protonated alcohol in a substitution reaction, which can proceed via an S_N1 or S_N2 pathway depending on the structure of the alcohol. youtube.com For primary alcohols like 3-methoxypropan-1-ol, an S_N2 mechanism is generally favored. masterorganicchemistry.com

2 CH₃OCH₂CH₂CH₂OH + H⁺ → CH₃OCH₂CH₂CH₂OCH₂CH₂CH₂OCH₃ + H₂O

The efficiency of this process is often dictated by the reaction conditions, including temperature and the effective removal of water to drive the equilibrium towards the product. researchgate.net Studies on the etherification of other glycols using solid acid catalysts like zeolites have shown that catalyst properties such as hydrophobicity can significantly influence conversion rates. researchgate.net

Catalyst TypeReactantsKey Findings
Sulfuric Acidn-propanolBimolecular dehydration leads to di-n-propyl ether. researchgate.net
Zeolites (USY, H-Beta, HZSM-5)Glycerol, 1,2-propylene glycol, ethylene (B1197577) glycol with ethanol (B145695) or 1-octanolCatalytic activity correlates with zeolite hydrophobicity; HZSM-5 showed good performance. researchgate.net
Supported NafionFormaldehyde (B43269), Methanol (B129727)Efficient for carbonylation and subsequent esterification, demonstrating the utility of solid acid catalysts. mdpi.com

Alkylation Reactions Utilizing Methyl Chloride

Alkylation of a suitable precursor with methyl chloride in the presence of a base is another viable route. A key precursor, 3-methoxy-1-propanol (B72126), can be synthesized by the mono-alkylation of 1,3-propanediol (B51772) with methyl chloride. google.com This reaction is typically carried out in the presence of a base, such as potassium hydroxide, and may be performed in a solvent or neat. The selectivity towards the mono-ether is a critical aspect of this synthesis, and a high yield of 3-methoxy-1-propanol has been reported. google.com

The subsequent alkylation of the remaining hydroxyl group of 3-methoxy-1-propanol with methyl chloride would yield the desired this compound. This step would also require a base to deprotonate the alcohol, forming the more nucleophilic alkoxide.

A patent describing the synthesis of the precursor 3-methoxy-1-propanol provides the following illustrative data:

ReactantsBaseSolventTemperature (°C)Pressure (bar)Selectivity for 3-methoxy-1-propanol (%)
1,3-propanediol, Methyl chloridePotassium hydroxideToluene100296

This data is for the synthesis of the precursor, 3-methoxy-1-propanol. google.com

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a widely used and versatile method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. byjus.com For the synthesis of this compound, this would involve the reaction of a 3-methoxypropoxide salt with a 3-methoxypropyl halide (e.g., 1-bromo-3-methoxypropane (B1268092) or 1-chloro-3-methoxypropane). google.com

The reaction proceeds via an S_{N}2 mechanism, where the alkoxide acts as the nucleophile. masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to enhance the nucleophilicity of the alkoxide. jk-sci.com

The synthesis of the required alkyl halide precursor, 1-chloro-3-methoxypropane, has been described via the reaction of 1-bromo-3-chloropropane (B140262) with sodium methoxide (B1231860) in the presence of a phase transfer catalyst. google.com

ReactantsBase/CatalystSolventYield (%)
1-bromo-3-chloropropane, Sodium methoxideTetrabutylammonium (B224687) bromide (Phase Transfer Catalyst)Benzene92.8

This data is for the synthesis of the precursor, 1-chloro-3-methoxypropane. google.com

Exploration of Reaction Mechanisms in Synthesis

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and controlling product selectivity.

Nucleophilic and Electrophilic Reactivity Patterns

The synthesis of this compound is fundamentally governed by the interplay of nucleophilic and electrophilic species.

In Acid-Catalyzed Etherification: The alcohol acts as both a nucleophile and, after protonation, the precursor to an electrophilic species. The lone pair of electrons on the oxygen of one alcohol molecule acts as the nucleophile, while the carbon atom of the protonated hydroxyl group of another molecule serves as the electrophile. masterorganicchemistry.com

In Alkylation Reactions: The deprotonated alcohol (alkoxide) is the nucleophile, and the carbon atom of the methyl chloride is the electrophile. The high electronegativity of the chlorine atom polarizes the C-Cl bond, making the carbon atom susceptible to nucleophilic attack.

In Williamson Ether Synthesis: This is a classic example of an S_{N}2 reaction. masterorganicchemistry.com The alkoxide is a potent nucleophile that attacks the electrophilic carbon atom bearing the halide leaving group. The reaction proceeds in a single, concerted step involving a backside attack, which leads to an inversion of configuration at the electrophilic carbon if it is chiral. wikipedia.orgbyjus.com The rate of this bimolecular reaction is dependent on the concentration of both the alkoxide and the alkyl halide. wikipedia.org

Role of Non-Covalent Interactions in Reaction Pathways

While covalent bond formation is the primary event in these syntheses, non-covalent interactions can play a significant, albeit often subtle, role in influencing reaction rates and selectivity.

Hydrogen Bonding: In acid-catalyzed etherification, hydrogen bonding between alcohol molecules is a key feature of the reaction medium. While the reaction mechanism itself involves proton transfer, the network of hydrogen bonds can influence the orientation of reactants and the stability of intermediates. researchgate.net In Williamson ether synthesis, the choice of solvent is critical. Protic solvents can form hydrogen bonds with the alkoxide nucleophile, creating a "solvent cage" that can hinder its reactivity and slow down the reaction rate. libretexts.org Polar aprotic solvents are often preferred as they can solvate the counter-ion of the alkoxide without strongly interacting with the nucleophile itself, thus enhancing its reactivity. jk-sci.com

Electrostatic Interactions: In the S_{N}2 transition state of the Williamson ether synthesis, there is a significant redistribution of charge. The interaction between the negatively charged nucleophile and the polarized electrophile is a key electrostatic driving force. bris.ac.uk The nature of the cation (e.g., Li⁺, Na⁺, K⁺) in the alkoxide salt can also influence the reaction, as it can form ion pairs with the alkoxide, affecting its nucleophilicity.

Steric Repulsion: Steric hindrance plays a crucial role in the S_{N}2 reaction of the Williamson synthesis. The backside attack of the nucleophile is sensitive to the steric bulk around the electrophilic carbon. This is why primary alkyl halides are much more effective substrates than secondary or tertiary halides, which are more prone to undergo elimination reactions. masterorganicchemistry.comjk-sci.com

Differential Reactivity under Acidic and Basic Conditions

The reactivity of the synthetic precursors for this compound, and the stability of the final product, are heavily influenced by the pH of the reaction medium. Understanding the differential reactivity under acidic and basic conditions is paramount for controlling the reaction pathway and minimizing the formation of byproducts.

Under basic conditions , the synthesis typically follows the principles of the Williamson ether synthesis. This method involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then attacks an alkyl halide in an S_N_2 reaction. For the synthesis of this compound, 3-methoxypropan-1-ol is treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium 3-methoxypropoxide. This potent nucleophile then reacts with an alkyl halide like 1-chloro-3-methoxypropane. The reaction is generally robust and leads to high yields of the desired ether, with the primary side reactions being elimination if the alkyl halide is sterically hindered. However, with primary halides like 1-chloro-3-methoxypropane, substitution is highly favored. The ether linkage in the final product is notably stable under basic conditions but can be susceptible to cleavage by strong nucleophiles at elevated temperatures .

In contrast, acidic conditions promote a different set of reactions. The synthesis of this compound can be achieved by the acid-catalyzed condensation of 1,3-propanediol with methanol . In this process, the acid protonates a hydroxyl group, converting it into a good leaving group (water). A second alcohol molecule can then act as a nucleophile. However, this method can lead to a mixture of products, including the desired diether, the monoether (3-methoxypropan-1-ol), and polymeric byproducts, making purification challenging. Furthermore, the ether linkages of this compound are susceptible to cleavage under strong acidic conditions. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by a halide ion or another nucleophile present in the medium, which can lead to the decomposition of the product back to 3-methoxypropan-1-ol and a carbocation intermediate .

A comparative overview of the two conditions is presented below:

ConditionReaction TypeMechanismReactantsTypical CatalystKey Characteristics
Basic Williamson Ether SynthesisS_N_23-methoxypropan-1-ol + 1-chloro-3-methoxypropaneSodium Hydride (NaH)High yield of the target ether, stable product under reaction conditions.
Acidic Etherification/CondensationS_N_1 or S_N_21,3-propanediol + MethanolSulfuric Acid (H₂SO₄)Potential for a mixture of products, risk of product cleavage.

Optimization of Synthetic Conditions for Research Scale and Yield Enhancement

The enhancement of reaction yield and the optimization of synthetic conditions are critical for both research-scale and potential industrial applications of this compound. Key parameters for optimization include the choice of reactants, catalyst, solvent, temperature, and reaction time.

For the Williamson ether synthesis route (basic conditions) , several factors can be fine-tuned to maximize the yield. The choice of base is crucial; strong, non-nucleophilic bases like sodium hydride are highly effective for generating the alkoxide of 3-methoxypropan-1-ol . The use of a polar aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), is beneficial as it can solvate the cation of the alkoxide without interfering with the nucleophilicity of the anion, thereby accelerating the S_N_2 reaction. Temperature control is also important; while moderate heating can increase the reaction rate, excessive temperatures may promote side reactions. The stoichiometry of the reactants should be carefully controlled, often with a slight excess of the alkyl halide to ensure complete conversion of the more valuable alkoxide. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can be particularly effective when dealing with reactants of differing polarity, as it facilitates the transfer of the alkoxide into the organic phase where the reaction with the alkyl halide occurs google.com.

The following table illustrates the effect of different bases and solvents on the yield of a representative Williamson ether synthesis:

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Sodium HydrideTHF60492
Potassium tert-butoxideDMF50688
Sodium Hydroxide (with PTC)Toluene/Water80875

For acid-catalyzed synthesis , optimization focuses on controlling the selectivity towards the desired diether. Using a significant excess of the alcohol (methanol) can favor the formation of the ether over polymerization. The choice of acid catalyst and its concentration are also critical parameters. While strong acids like sulfuric acid are effective, they can also promote dehydration and other side reactions. The continuous removal of water formed during the reaction, for example, by using a Dean-Stark apparatus, can shift the equilibrium towards the product and improve the yield . The reaction temperature must be carefully controlled to be high enough to facilitate the reaction but low enough to prevent the degradation of the product.

The table below shows representative yields for an acid-catalyzed etherification under different conditions:

Acid CatalystMethanol to Diol RatioTemperature (°C)Water RemovalYield (%)
H₂SO₄10:1120Yes65
Amberlyst-158:1110Yes70
H₃PO₄10:1130No45

Chemical Transformations and Reaction Product Analysis

Oxidative Reactions and Product Formation

The ether functionalities of 1-methoxy-3-(3-methoxypropoxy)propane can undergo oxidation to yield aldehydes and carboxylic acids. The specific products formed are dependent on the oxidizing agent used and the reaction conditions.

Aldehyde Synthesis Pathways

The oxidation of this compound can be controlled to selectively form aldehydes at the carbon atoms adjacent to the ether oxygens. This transformation typically involves the use of milder oxidizing agents that can selectively oxidize a C-H bond of a methylene (B1212753) group alpha to an ether oxygen to a carbonyl group. The expected aldehyde products would be 3-methoxypropoxy)acetaldehyde and 3-(3-methoxypropoxy)propanal. The formation of these aldehydes proceeds through the abstraction of a hydride ion from the carbon adjacent to the ether oxygen, followed by the collapse of the resulting intermediate to form the carbonyl group.

A plausible pathway for the formation of 3-(3-methoxypropoxy)propanal is outlined below:

Initial Abstraction : An oxidizing agent interacts with the C-H bond on the carbon adjacent to the ether oxygen.

Intermediate Formation : A transient intermediate, such as an oxonium ion, is formed.

Elimination : Subsequent elimination leads to the formation of the aldehyde and a reduced form of the oxidizing agent.

The choice of reagent is critical to prevent over-oxidation to the corresponding carboxylic acid.

Carboxylic Acid Derivatization

Stronger oxidizing agents will typically convert the ether functionalities directly into carboxylic acids. In the case of this compound, oxidation can lead to the formation of 3-methoxypropoxy)acetic acid and 3-(3-methoxypropoxy)propanoic acid. These reactions often proceed through the intermediate aldehyde, which is rapidly oxidized further under the reaction conditions.

The general transformation can be represented as:

R-CH₂-O-R' + [O] → R-COOH + R'-H

Where [O] represents a strong oxidizing agent. The reaction involves the cleavage of the C-O bond and the formation of the carboxylic acid.

Reductive Transformations and Alcohol Generation

The ether linkages in this compound can be cleaved under reductive conditions to generate alcohols. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing ethers, although this is generally a more challenging transformation than the reduction of more reactive functional groups like esters or carboxylic acids. masterorganicchemistry.comlibretexts.org The reduction of an ether bond by LiAlH₄ typically proceeds via a nucleophilic substitution mechanism where a hydride ion (H⁻) attacks one of the carbon atoms adjacent to the ether oxygen, leading to the cleavage of the C-O bond and the formation of an alcohol and an alkane. masterorganicchemistry.comlibretexts.org

For this compound, reductive cleavage could potentially yield a mixture of products, including methanol (B129727), propanol, 1,3-propanediol (B51772), and 3-methoxypropanol, depending on which C-O bond is cleaved. The specific outcome would be influenced by steric hindrance and the electronic environment around each ether linkage.

Nucleophilic Substitution Mechanisms and Functional Group Exchange

The ether groups in this compound can be subject to nucleophilic substitution reactions, although they are generally poor leaving groups. ksu.edu.sa These reactions typically require harsh conditions, such as the use of strong acids to protonate the ether oxygen, converting it into a better leaving group (an alcohol). Subsequently, a nucleophile can attack the adjacent carbon atom.

A common method for synthesizing ethers, the Williamson ether synthesis, relies on a nucleophilic substitution (Sₙ2) reaction between an alkoxide and an alkyl halide. masterorganicchemistry.com Understanding this synthesis provides insight into the potential for nucleophilic substitution on the alkyl groups of this compound. For instance, treatment with a strong nucleophile in the presence of a catalyst could potentially lead to the displacement of one of the methoxy (B1213986) groups. ksu.edu.sa

The general mechanism involves the attack of a nucleophile on one of the electrophilic carbon atoms adjacent to the ether oxygen, resulting in the cleavage of the C-O bond and the formation of a new bond with the nucleophile. The facility of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions.

Investigations into Side Reactions and Impurity Formation

The synthesis and subsequent reactions of this compound can be accompanied by the formation of side products and impurities. During its synthesis, which often involves a Williamson ether synthesis-type reaction between an alcohol and an alkyl halide in the presence of a base, several side reactions can occur.

One common side reaction is elimination (E2), which competes with the desired substitution (Sₙ2) reaction, especially when using secondary or sterically hindered alkyl halides. masterorganicchemistry.com This can lead to the formation of unsaturated byproducts.

In the context of its own reactions, impurities can arise from incomplete reactions or from the further reaction of the desired products. For example, in oxidation reactions, the formation of the aldehyde may be incomplete, leading to a mixture of the starting ether, the aldehyde, and the carboxylic acid. Similarly, in reductive cleavage, a mixture of different alcohol and alkane products can be formed.

The use of phase transfer catalysts in the synthesis of related ethers has been shown to improve reaction rates and yields by facilitating the reaction between reactants in different phases. google.com However, the catalyst itself can sometimes be a source of impurities if not completely removed during workup.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 1-methoxy-3-(3-methoxypropoxy)propane, providing precise information about the carbon-hydrogen framework.

While a publicly available, fully assigned ¹H NMR spectrum for this compound is not readily found, the expected chemical shifts and multiplicities can be inferred from its structure and data for analogous compounds like dipropylene glycol monomethyl ether. chemicalbook.com The spectrum would be complex due to the presence of multiple non-equivalent protons and isomeric diversity.

Key expected proton signals include:

Methoxy (B1213986) (CH₃O-) groups: Appearing as sharp singlets.

Methylene (B1212753) (-CH₂-) and methine (-CH-) groups: Exhibiting complex multiplets due to spin-spin coupling with neighboring protons.

The integration of these signals would correspond to the number of protons in each chemical environment, confirming the proton count of the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound Isomers (Note: These are estimated values based on the analysis of similar structures. Actual spectra may vary.)

Functional GroupPredicted Chemical Shift (ppm)Multiplicity
CH₃-O-3.2 - 3.4Singlet
-O-CH₂-3.4 - 3.7Multiplet
-CH(CH₃)-3.5 - 3.8Multiplet
-CH₂- (central)1.7 - 1.9Multiplet
-CH₃ (on propane)1.1 - 1.3Doublet

Similar to ¹H NMR, specific ¹³C NMR data for this compound is not widely published. However, based on the analysis of related glycol ethers, the ¹³C NMR spectrum would provide complementary structural information by revealing the number of unique carbon environments. chemicalbook.com The presence of isomers would result in a greater number of observed signals than expected for a single, pure isomer.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Isomers (Note: These are estimated values. Actual spectral data may differ.)

Carbon TypePredicted Chemical Shift (ppm)
CH₃-O-55 - 60
-O-CH₂-70 - 78
-CH(CH₃)-65 - 75
-CH₂- (central)30 - 40
-CH₃ (on propane)15 - 20

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The key vibrational modes anticipated in the FT-IR spectrum include:

C-H stretching: Strong, sharp absorptions in the 2800-3000 cm⁻¹ region, characteristic of the methyl and methylene groups.

C-O-C stretching: A prominent, strong, and often broad absorption band in the fingerprint region, typically between 1050 and 1150 cm⁻¹, which is indicative of the ether functional groups.

C-H bending: Absorptions in the 1300-1500 cm⁻¹ region corresponding to the bending vibrations of the alkyl groups.

Table 3: Expected FT-IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C-H (alkane) stretching2850 - 2970Strong
C-O-C (ether) stretching1050 - 1150Strong, Broad
C-H (alkane) bending1370 - 1470Medium

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Verification and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of this compound and elucidating its fragmentation pathways. The molecular formula of this compound is C₈H₁₈O₃, with a calculated exact mass of 162.1256 g/mol . HRMS can verify this mass with high accuracy, distinguishing it from other compounds with the same nominal mass.

Fragmentation of the molecular ion under mass spectrometric conditions would likely proceed through the cleavage of the C-O ether bonds and the loss of small neutral molecules or radicals. Common fragmentation pathways for glycol ethers involve the loss of methoxy (•OCH₃) or larger alkoxy fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It is particularly useful for separating the various isomers present in commercial mixtures and identifying potential impurities or degradation products. google.comgcms.cz

The separation of the isomers can be challenging due to their similar boiling points and polarities. osha.gov Specialized GC columns, such as those with cyanopropylphenyl-based stationary phases, have been shown to provide better resolution for glycol ether isomers. restek.com The mass spectrometer detector allows for the identification of each eluting component based on its unique mass spectrum. Analysis of degradation products would involve identifying smaller molecules resulting from the breakdown of the parent compound, which could include various alcohols, aldehydes, and smaller ethers.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Metabolite Tracking

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that can be applied to the analysis of this compound in complex matrices, particularly for tracking metabolites in biological or environmental samples. While specific LC-MS/MS methods for this compound are not widely documented in the available literature, the technique's capabilities are well-suited for such applications. researchgate.net

An LC-MS/MS method would involve separating the parent compound and its metabolites using liquid chromatography, followed by tandem mass spectrometry for detection and quantification. This would enable the tracking of metabolic pathways, such as oxidation or conjugation, that the compound might undergo in biological systems.

Applications in Contemporary Chemical Synthesis and Materials Science Research

Role as a Versatile Solvent in Organic Synthesis Research

1-Methoxy-3-(3-methoxypropoxy)propane's utility as a solvent is a cornerstone of its application in chemical research. Its molecular structure, which lacks hydroxyl groups, renders it an aprotic and relatively inert medium, suitable for a wide array of chemical transformations. atamanchemicals.comatamanchemicals.comchemicalbook.comsigmaaldrich.com

The excellent solvency of this compound for a broad spectrum of organic compounds and resins—including acrylics, epoxies, alkyds, polyesters, nitrocellulose, and polyurethanes—makes it an effective medium for numerous reaction types. atamanchemicals.com While it is primarily used as a physical solvent, its ether linkages can influence reaction environments. General organic reactions such as oxidations, reductions, and nucleophilic substitutions can be performed within this solvent. Furthermore, it can be employed as an azeotroping solvent, particularly in esterification reactions, to facilitate the removal of water and drive the reaction to completion. atamanchemicals.comatamanchemicals.comchemicalbook.com Its chemical stability also allows it to be used as an inert reaction medium for various polymerizations. atamanchemicals.comatamankimya.comulprospector.com

Table 1: Resin Solubility in this compound

Resin Type Solubility Application Area
Acrylic Resins Good Coatings, Adhesives
Epoxy Resins Good Coatings, Composites
Alkyd Resins Good Paints, Coatings
Polyester (B1180765) Resins Good Coatings, Fibers
Nitrocellulose Good Lacquers, Inks
Polyurethanes Good Coatings, Foams, Elastomers

This table is generated based on data found in the text. atamanchemicals.com

A key feature of this compound is its aprotic nature, meaning it does not have acidic protons that can interfere with certain reactions. atamanchemicals.comatamanchemicals.comchemicalbook.com This chemical inertness makes it an ideal solvent for proton-sensitive systems. atamanchemicals.comatamanchemicals.comchemicalbook.comsigmaaldrich.com Research has demonstrated its effectiveness in formulations of water-based polyurethane dispersions (PUDs), where it acts as a solvent for the isocyanate prepolymer without reacting with it. atamanchemicals.comatamanchemicals.comulprospector.com Its stability also permits its use in reactions involving highly reactive reagents like alkali and alkaline-earth metals, such as in Grignard reactions. atamanchemicals.comulprospector.com

Utility as a Reagent and Building Block in Complex Molecule Synthesis

Beyond its role as a solvent, this compound serves as a foundational molecule in the synthesis of more complex chemical structures, particularly in the pharmaceutical and polymer sectors.

In pharmaceutical research, the compound is gaining significant attention as a green solvent, particularly in solid-phase peptide synthesis (SPPS), a cornerstone technique for producing therapeutic peptides. nih.govnih.gov Research has successfully demonstrated its use as a viable, biodegradable, and low-toxicity alternative to traditional, more hazardous solvents like dimethylformamide (DMF). nih.govnih.gov In a comprehensive study, it was shown to be effective in all steps of Fmoc-based SPPS, including amino acid solubility, resin swelling, coupling, and deprotection steps, enabling the synthesis of various peptides. nih.gov This application positions it as a key enabler of more sustainable pharmaceutical manufacturing processes.

In the field of materials science, this compound functions as a precursor for creating specialized polymers. One notable study detailed the synthesis of a new methacrylate (B99206) monomer, di(propylene glycol) methyl ether methacrylate (diPGMA), through the esterification of the parent compound. rsc.org This monomer was subsequently used to create novel ABA triblock copolymers via group transfer polymerization. The resulting polymers exhibited thermoresponsive properties in aqueous solutions, forming gels with potential applications in advanced materials. rsc.org

The compound is also integral to the production of polyurethanes, where it is used as a solvent for polyurethane/isocyanate prepolymers. atamanchemicals.comatamanchemicals.com Additionally, its use as an azeotropic solvent in the synthesis of alkyd and unsaturated polyester resins facilitates the step-growth polymerization by effectively removing water, leading to resins with consistent molecular weight distributions. researchgate.net

Table 2: Research Applications in Polymer Synthesis

Polymer Type Role of this compound Research Finding
Thermoresponsive Copolymers Precursor (via esterification to diPGMA) Creation of novel thermogelling materials for advanced applications. rsc.org
Polyurethanes Solvent for Isocyanate Prepolymer Facilitates the formation of water-based polyurethane dispersions. atamanchemicals.comatamanchemicals.comulprospector.com
Alkyd & Polyester Resins Azeotropic Solvent Enables efficient water removal during step-growth polymerization, ensuring consistent resin quality. researchgate.net

This table is generated based on data found in the text.

Contributions to Green Chemistry Methodologies

The adoption of this compound aligns with several core principles of green chemistry, primarily due to its favorable environmental and safety profile. It is classified as a non-hazardous air pollutant (non-HAP) in the United States and Europe, distinguishing it from many conventional industrial solvents. atamanchemicals.com

A significant contribution to green chemistry is its role as an effective and environmentally friendly substitute for N-methylpyrrolidone (NMP), a solvent that is facing increasing regulatory scrutiny due to its reprotoxicity. atamanchemicals.comatamanchemicals.comatamankimya.comulprospector.comeuropa.eu Research highlights its suitability as a replacement for NMP in applications such as water-based polyurethane dispersions and paint stripping formulations. atamanchemicals.comclariant.com

Furthermore, its low toxicity and ready biodegradability have been key factors in its adoption as a green solvent in complex synthetic processes like solid-phase peptide synthesis, replacing the toxic and highly regulated solvent DMF. nih.govnih.gov Studies have focused on not only its application but also its potential for recycling, further enhancing the sustainability of peptide production. nih.govnih.gov Recent investigations have also explored its potential as a physical absorbent for carbon dioxide, pointing to future applications in carbon capture technologies. chemicalbook.com

Table 3: List of Mentioned Chemical Compounds

Compound Name Synonym(s)
This compound Dipropylene glycol dimethyl ether, DPDM, DMM
N-methylpyrrolidone NMP
Dimethylformamide DMF
Di(propylene glycol) methyl ether methacrylate diPGMA

Solvent Replacement in Sustainable Chemical Processes

This compound, also widely known as dipropylene glycol dimethyl ether (DPGDME), is increasingly recognized as a green solvent. researchgate.net Its low toxicity and biodegradability make it an environmentally favorable alternative to conventional solvents. researchgate.net A significant application is its use as a substitute for N-methylpyrrolidone (NMP), a substance facing regulatory pressure due to its reproductive toxicity. atamanchemicals.comchemical-product.comclariant.com DPGDME is considered a non-hazardous air pollutant (non-HAP) in both the United States and the European Union. atamanchemicals.com

The utility of this compound as a replacement solvent extends to various applications, including industrial cleaning formulations and paint strippers, where it demonstrates good solvency. chemical-product.comchemicalbook.com Its high chemical and thermal stability, coupled with its aprotic nature (lacking acidic protons), makes it suitable for use in a wide range of chemical processes. clariant.comnih.govcoolex.de Recent research has highlighted its potential in solid-phase peptide synthesis, offering a more sustainable alternative to commonly used solvents like dimethylformamide (DMF). researchgate.net

Table 1: Comparative Properties of this compound and N-methylpyrrolidone

Property This compound N-methylpyrrolidone (NMP)
Molecular Formula C8H18O3 C5H9NO
Boiling Point 175 °C coolex.deunivarsolutions.com ~202 °C
Flash Point 65 °C univarsolutions.com ~91 °C
Toxicity Profile Low toxicity, not classified as a hazardous air pollutant. atamanchemicals.comnih.gov Reproductive toxicity concerns. atamanchemicals.comclariant.com

| Key Applications | Solvent for coatings, cleaners, chemical synthesis. atamanchemicals.comdow.com | Solvent in electronics, polymers, and petrochemicals. |

Coalescing Agent in Water-Based Polyurethane Coatings

In the formulation of water-based coatings, this compound serves as an effective coalescing agent, particularly in polyurethane dispersions (PUDs). atamanchemicals.comchemical-product.comatamanchemicals.com Coalescing agents are crucial for the film-forming process of latex paints; they temporarily soften the polymer particles, allowing them to fuse together into a continuous, durable film as the water evaporates.

The compound's aprotic nature is advantageous in these systems, especially for two-component (2c) PUDs that are sensitive to protons. atamanchemicals.comchemical-product.comunivarsolutions.com It helps in the formation of a uniform film and can be used as a solvent for the isocyanate prepolymer. chemical-product.comatamanchemicals.com Its lower surface tension (26.3 mN/m at 25 °C) compared to many other solvents can also help to minimize the formation of microblisters that may be caused by carbon dioxide trapped during the drying process. atamanchemicals.com The effectiveness of this compound in PUDs has been established over the last two decades. atamanchemicals.com

Table 2: Physical Properties of this compound Relevant to Coating Applications

Property Value Significance in Coatings
Boiling Point 175 °C coolex.deunivarsolutions.com Influences evaporation rate and film formation time.
Flash Point 65 °C univarsolutions.com Important for safe handling and storage.
Vapor Pressure 25 hPa (at 20 °C) Affects VOC content and drying characteristics.
Density 0.90 g/cm³ (at 20 °C) univarsolutions.com Used in formulation calculations.

| Viscosity (Kinematic) | 1.14 mm²/s (at 25 °C) univarsolutions.com | Impacts flow and application properties of the coating. |

Application in Catalytic Reaction Systems (e.g., Grignard Reactions, Polymerizations)

The chemical inertness of this compound makes it a suitable medium for a variety of catalytic reaction systems. ulprospector.com As an aprotic solvent, it lacks reactive hydroxyl groups, which makes it compatible with highly reactive reagents such as organometallics. univarsolutions.com

Specifically, its stability in the presence of strong bases and nucleophiles makes it an effective solvent for Grignard reactions, which involve the use of highly reactive organomagnesium halides. atamanchemicals.comcoolex.deulprospector.com Similarly, it can be employed as an inert reaction medium for certain polymerization processes. atamanchemicals.comulprospector.com The ability of polyglycol dimethyl ethers, like this compound, to dissolve a wide range of organic compounds and stabilize metal ions in solution further enhances their utility in such chemical transformations. clariant.com It is also used as a coupling agent in the production of polyester resins and other polymers. whwinbond.com

Compound Nomenclature

IUPAC NameSynonyms
This compoundDipropylene glycol dimethyl ether (DPGDME), Proglyme, DPGDME, DPDME, DMM chemical-product.com
N-methylpyrrolidoneNMP, 1-methyl-2-pyrrolidone
DimethylformamideDMF

Explorations in Biological Chemistry and Biochemical Pathways

Solvent for Enzyme-Catalyzed Reaction Studies

1-Methoxy-3-(3-methoxypropoxy)propane, also known as dipropylene glycol dimethyl ether (DPGDME), is a non-protic solvent, meaning it lacks a hydroxyl group and does not act as a hydrogen bond donor. atamanchemicals.comdow.comatamanchemicals.comatamankimya.comchemicalbook.comunivarsolutions.com This characteristic makes it a potentially suitable medium for specific enzyme-catalyzed reactions where the presence of water or protic solvents could interfere with the reaction mechanism or enzyme stability. The use of organic solvents in enzymology can offer several advantages, including increased solubility of non-polar substrates, suppression of water-dependent side reactions, and shifts in reaction equilibria. libretexts.org

The catalytic activity of enzymes in organic solvents is highly dependent on the nature of the solvent. For instance, studies with lipases have shown varied activity profiles in the presence of different polar organic solvents. While some solvents like acetone (B3395972) and acetonitrile (B52724) lead to a decrease in lipase (B570770) activity, others such as dimethylsulfoxide (DMSO), isopropanol, and methanol (B129727) have been observed to enhance activity at lower concentrations. nih.govnih.gov This enhancement is often attributed to changes in the active site environment rather than large-scale structural changes of the enzyme. nih.gov

Although specific studies detailing the use of this compound as a primary solvent for enzyme-catalyzed reactions are not extensively documented in publicly available literature, its properties as a stable, aprotic solvent suggest its utility in this area. atamanchemicals.comdow.com The key to an enzyme's function in a non-aqueous environment is a small amount of water that remains tightly bound to the enzyme, which is essential for maintaining its catalytically active conformation. pnas.org The choice of solvent can influence this crucial water layer.

The Michaelis-Menten kinetics of an enzyme, which describe the relationship between the substrate concentration and the reaction rate, can be significantly altered by the solvent. wikipedia.orgteachmephysiology.com In organic solvents, enzymes may exhibit changes in their Michaelis constant (K_m), a measure of substrate affinity, and their maximum reaction rate (V_max). nih.gov For example, a study on lipase in various organic solvents showed that while the K_m generally increased (indicating lower substrate binding affinity), the catalytic rate constant (k_cat) was significantly enhanced. nih.gov

Table 1: General Effects of Polar Organic Solvents on Lipase Activity

Organic SolventEffect on Lipase Activity at Low Concentrations
AcetoneDecreased
AcetonitrileDecreased
Dimethylformamide (DMF)Decreased
Dimethylsulfoxide (DMSO)Increased
IsopropanolIncreased
MethanolIncreased
This table is based on general findings for lipase and does not specifically include this compound.

Investigation of Metabolic Pathways

The metabolic fate of this compound is not extensively detailed in scientific literature. However, studies on structurally similar glycol ethers, such as dipropylene glycol monomethyl ether (DPGME), provide a likely model for its biotransformation.

Use of Isotopic Labeling (e.g., Deuterated Analogs) in Metabolic Research

Isotopic labeling is a powerful technique used to trace the metabolic pathways of compounds. In a study on the disposition of DPGME in rats, carbon-14 (B1195169) labeled DPGME ([¹⁴C]DPGME) was administered to track its absorption, distribution, and excretion. aip.orgnih.gov This methodology allows for the quantitative analysis of the parent compound and its metabolites in various biological matrices like urine, feces, and expired air. aip.org Following a single oral dose of [¹⁴C]DPGME, a significant portion of the radioactivity was recovered in the urine and as ¹⁴CO₂ in the expired air, indicating that the compound is readily absorbed and metabolized. aip.orgnih.gov Although no studies utilizing deuterated analogs of this compound were found, the principles of isotopic labeling demonstrated with [¹⁴C]DPGME would be directly applicable to investigating its metabolic fate.

Metabolite Identification and Quantification Strategies

The investigation into DPGME metabolism revealed several key biotransformation pathways that are likely relevant for this compound. The major metabolic routes for DPGME include conjugation with glucuronic acid and sulfate (B86663), and O-demethylation to form dipropylene glycol. aip.org The identified metabolites in the urine of rats treated with DPGME included the parent compound, propylene (B89431) glycol monomethyl ether (PGME), dipropylene glycol, and propylene glycol, as well as their sulfate and glucuronide conjugates. aip.orgnih.gov These findings suggest that a primary step in the metabolism of such glycol ethers is the cleavage of the ether linkage.

The quantification of these metabolites is typically achieved using chromatographic techniques, such as gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometry (MS). osha.gov For mixtures of isomers like DPGME, quantification can be performed by summing the peak areas of each component. atamanchemicals.com

Table 2: Excretion of ¹⁴C Activity in Rats Following an Oral Dose of [¹⁴C]DPGME

Excretion RoutePercentage of Administered Dose (within 48 hours)
Urine~60%
Expired Air (as ¹⁴CO₂)~27%
Feces<3%
Data from a study on dipropylene glycol monomethyl ether (DPGME). aip.org

Interaction Mechanisms with Biological Molecules

The ether oxygens in this compound can act as hydrogen bond acceptors, allowing for non-covalent interactions with biological macromolecules.

Non-Covalent Interactions (e.g., Hydrogen Bonding)

While this compound is an aprotic solvent, its oxygen atoms can participate in hydrogen bonding with hydrogen bond donors, such as the hydroxyl groups in water or amino acid residues in proteins. biosynth.com The presence and nature of hydrogen bonds are critical for the structure and function of biological systems. aip.org

A study comparing the dielectric relaxation spectra of dipropylene glycol (which has hydroxyl end groups) and dipropylene glycol dimethyl ether (which does not) highlighted the significant impact of hydrogen bonding on the molecular dynamics of these compounds. aip.org The removal of the hydroxyl groups and the associated hydrogen bonds in the dimethyl ether derivative leads to distinct changes in its relaxation processes. aip.org Furthermore, molecular dynamics simulations have been used to develop force fields to model the interactions of this compound with water, which is fundamental to understanding its behavior in biological systems. researchgate.net Recent research has also shown that the ether oxygen atoms in oligo(ethylene oxide) chains within certain materials can form hydrogen bonds with enzyme residues, creating a microenvironment that can enhance enzymatic activity in organic solvents. acs.org

Enzyme Inhibition Potential and Cytochrome P450 Interactions

The cytochrome P450 (CYP450) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics. mdpi.com Inhibition of these enzymes is a major cause of drug-drug interactions. solvobiotech.comcriver.com Organic solvents can act as inhibitors of CYP450 enzymes. For instance, a study on the effects of various common organic solvents on CYP2C9 activity showed that solvents like acetonitrile, methanol, acetone, and DMSO can inhibit the enzyme to varying degrees. nih.gov

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Reaction Mechanism Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of 1-methoxy-3-(3-methoxypropoxy)propane. These ab initio methods solve the Schrödinger equation for a given molecular system, providing detailed information about energy, geometry, and electronic properties, which are crucial for elucidating reaction pathways.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov It is particularly useful for calculating Bond Dissociation Energies (BDEs), which quantify the energy required to break a specific bond homolytically. BDEs are critical indicators of chemical stability and are fundamental to predicting the initial steps of thermal decomposition or oxidation reactions.

For this compound, it is predicted that the C-H bonds on the carbons adjacent to the ether linkages would have the lowest BDEs, making them the most likely sites for initial hydrogen abstraction by radicals, a key step in atmospheric oxidation and autoxidation processes. nih.govresearchgate.net

A representative table of calculated BDEs for a simple ether, dimethyl ether, illustrates the type of data generated from these computational studies.

Bond in Dimethyl Ether (CH₃-O-CH₃)Calculated Bond Dissociation Energy (kcal/mol) at 298K
H₃C-O86.0
H-CH₂OCH₃99.5

This table presents generalized data for a related compound to illustrate the concept, as specific data for this compound was not found in the searched literature.

Transition state theory is a cornerstone of chemical kinetics, and computational modeling is instrumental in locating and characterizing the transition state (TS) of a chemical reaction. The TS is the highest energy point along the reaction coordinate, and its structure and energy (the activation barrier) determine the reaction rate.

For ethers, a common reaction pathway studied via transition state modeling is their oxidation, which can be initiated by radicals such as the hydroxyl radical (•OH) in the atmosphere. nih.govrsc.org DFT calculations are employed to model the transition states for various steps in the oxidation mechanism, such as hydrogen abstraction, subsequent reaction with molecular oxygen, and intramolecular hydrogen shifts (autoxidation). rsc.orgacs.orgrsc.org

For a molecule like this compound, which is used as an aprotic solvent in formulations like water-based polyurethane coatings, understanding its inertness is key. atamanchemicals.com While it is relatively stable, computational models can predict the transition states for its potential reactions. For example, in the synthesis of polyurethanes, where the solvent should not react, transition state modeling could confirm a high activation barrier for any reaction between the ether and isocyanate groups, validating its use as an inert medium. acs.orgmdpi.com

Studies on the atmospheric oxidation of other glycol ethers have shown that H-atom abstraction from the CH₂ groups adjacent to the ether linkage is a primary degradation pathway. nih.gov Computational modeling of these reactions reveals the transition state geometries and activation energies, which are crucial for predicting the products and atmospheric lifetime of these compounds. nih.gov Although specific transition state models for this compound were not found, the principles from studies on simpler ethers like diethyl ether are directly applicable. rsc.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Chemistry

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their physical, chemical, or biological activity. These models are built by finding a mathematical correlation between calculated molecular descriptors (e.g., lipophilicity, molar refractivity, electronic properties) and an experimentally measured activity.

For the class of glycol ethers, QSAR models have been developed to predict properties like toxicity. nih.govrsc.orgncl.ac.uk These studies typically use a set of glycol ethers with known toxicity data to build a model. Descriptors used can include autocorrelation vectors that encode information about lipophilicity (logP), molar refractivity, and hydrogen bonding capabilities. nih.govrsc.orgncl.ac.uk Partial Least Squares (PLS) regression is a common statistical method used to derive the QSAR model from these descriptors. rsc.orgncl.ac.uk

While general QSAR models exist for the glycol ether family, a specific, publicly available QSAR model focused on predicting a particular activity or property of this compound has not been identified in the reviewed literature. However, the established methodologies indicate that such a model could be developed to predict properties like solvency power, viscosity, or environmental fate if sufficient experimental data for a series of related ethers were available.

Molecular Modeling and Simulation for Solvation Dynamics and Interactions

Molecular modeling and simulation, particularly molecular dynamics (MD), are powerful techniques for studying the behavior of liquids and solutions at the molecular level. MD simulations model the movements and interactions of atoms and molecules over time, providing a dynamic picture of processes like solvation, diffusion, and conformational changes.

A significant molecular dynamics study was conducted to determine the liquid-liquid equilibria of this compound (referred to by its synonym, dipropylene glycol dimethyl ether or DPGDME) and water. researchgate.net This work was part of the Industrial Fluid Property Simulation Challenge and involved developing a new force field for the ether to accurately model its behavior. researchgate.net A force field is a set of parameters that defines the potential energy of a system of particles and is essential for conducting MD simulations.

The development of this force field involved several key steps:

Quantum Mechanical Calculations: The geometries and energies of the DPGDME isomers and related smaller molecules were optimized using quantum mechanics (specifically, Hartree-Fock and DFT methods like B3LYP/6-311++G(2d,2p)) to provide reliable target data for the force field parameterization. researchgate.net

Force Field Parameterization: The parameters for bonds, angles, and torsions within the DPGDME molecule were developed. Intermolecular interaction parameters (Lennard-Jones potentials) were optimized by fitting simulation results to experimental data for related compounds, such as the liquid density of 1,2-dimethoxyethane. researchgate.net

Molecular Dynamics Simulations: MD simulations were then performed using the newly developed force field to simulate the mixture of DPGDME and water. These simulations placed the two liquids in direct contact and modeled their mutual diffusion to predict the composition of the two phases at equilibrium across a range of temperatures. researchgate.net

The study successfully predicted the molar fractions of the components in the coexisting phases. researchgate.net Such simulations are crucial for understanding the solvation dynamics and interactions of this ether, which are fundamental to its application as a solvent in complex formulations. atamanchemicals.com

The table below presents some of the optimized force field parameters developed for simulating glycol ethers in the aforementioned study.

Selected United Atom Force Field Parameters for Glycol Ether Simulation
Atom TypeDescriptionσ (Å)ε/kB (K)
C3sp³ carbon with three hydrogens (e.g., in -CH₃)3.90089.4
C2sp³ carbon with two hydrogens (e.g., in -CH₂-)4.01045.8
C1sp³ carbon with one hydrogen (e.g., in >CH-)4.30010.0
OSEther oxygen2.92560.0

Data sourced from a study on the molecular dynamics of dipropylene glycol dimethyl ether. researchgate.net

Environmental Behavior and Degradation Pathways Research

Environmental Fate and Transport Studies

Studies on dipropylene glycol, another related compound, have shown that it is biodegraded in water, with one study reporting over 70% degradation after 28 days in a Zahn-Wellens test. oecd.org Given the structural similarities, it is anticipated that 1-Methoxy-3-(3-methoxypropoxy)propane would exhibit similar behavior. The presence of ether linkages and methoxy (B1213986) groups may influence the rate of degradation compared to simple glycols.

Table 1: Biodegradation Data for Related Compounds

Compound Test Type Inoculum Degradation Duration Classification Source
Dipropylene Glycol Zahn-Wellens Activated Sludge >70% 28 days Readily Biodegradable oecd.org
2,2'-Dihydroxydipropyl ether Japanese MITI test Activated Sludge 16% of theoretical BOD 4 weeks Not readily biodegradable in this test nih.gov

The phototransformation of this compound is primarily relevant in the atmosphere, with photochemical reactions in water and soil being less significant degradation pathways.

For the related compound dipropylene glycol monomethyl ether (DPGME), it is reported that photolysis is not a significant degradation pathway in natural waters or on soils. epa.gov Due to its high water solubility and low vapor pressure, the compound is expected to partition mainly to water and soil, where direct photodegradation is limited.

In the atmosphere, the dominant phototransformation process is the reaction with photochemically generated hydroxyl (OH) radicals. The estimated atmospheric half-life of DPGME due to this reaction is relatively short. One study reported a half-life of 5.3 hours in the air under sunny conditions. oecd.org This indicates that once volatilized, this compound is likely to be rapidly degraded in the troposphere.

Atmospheric Chemistry and Reactivity Scales

The atmospheric oxidation of this compound is expected to be initiated by reaction with hydroxyl (OH) radicals, a key oxidant in the troposphere. While a specific, detailed mechanism for this compound is not available in the reviewed literature, studies on other ethers provide a basis for the likely reaction pathways. rsc.org

The oxidation process is anticipated to involve the abstraction of a hydrogen atom from one of the carbon atoms in the molecule by an OH radical. The most likely sites for hydrogen abstraction are the carbon atoms adjacent to the ether oxygen atoms, as these C-H bonds are generally weaker. This initial reaction forms a carbon-centered radical, which then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂).

Subsequent reactions of the peroxy radical, particularly with nitric oxide (NO) or other peroxy radicals, will lead to the formation of a variety of degradation products. Intramolecular hydrogen shifts (isomerization) within the peroxy radical may also occur, leading to the formation of different hydroperoxides and further oxidation products. rsc.org

The contribution of volatile organic compounds (VOCs) to the formation of ground-level ozone, a key component of smog, is often quantified using Maximum Incremental Reactivity (MIR) values. The MIR value represents the maximum amount of ozone formed per unit mass of the VOC added to a specific atmospheric model scenario.

The California Air Resources Board (CARB) has published MIR values for a wide range of VOCs. For "dipropylene glycol dimethyl ether," a synonym for this compound, a MIR value has been reported.

Table 2: Maximum Incremental Reactivity (MIR) Value

Compound MIR Value (g O₃/g VOC) Source
Dipropylene glycol dimethyl ether 2.02 epa.gov

This MIR value indicates that this compound has a moderate potential to contribute to ozone formation compared to other VOCs.

Analysis of Environmental Degradation Products and Transformation Pathways

The complete elucidation of the environmental degradation products and transformation pathways of this compound requires further specific research. However, based on the metabolism of the related compound dipropylene glycol monomethyl ether (DPGME) and the general atmospheric oxidation mechanisms of ethers, several potential degradation products can be inferred.

Metabolism studies of DPGME in rats have identified several metabolites that could also be environmental degradation products. These include:

Propylene (B89431) glycol monomethyl ether (PGME)

Dipropylene glycol

Propylene glycol

Sulfate (B86663) and glucuronide conjugates of DPGME nih.gov

These findings suggest that cleavage of the ether linkages is a key transformation pathway. epa.gov

In the atmosphere, the oxidation of this compound is expected to yield a variety of smaller, oxygenated compounds. Based on studies of similar ethers, potential atmospheric degradation products could include aldehydes, ketones, and organic acids. For example, the oxidation of other glycol ethers has been shown to produce formaldehyde (B43269) and other smaller carbonyl compounds.

Assessment of Environmental Persistence and Mobility

Environmental Persistence Research

Persistence refers to the length of time a chemical remains in the environment. The persistence of this compound is evaluated through its resistance to biodegradation, hydrolysis, and atmospheric degradation.

Biodegradation: While the compound is described as an environmentally friendly solvent with low toxicity, specific data on its biodegradability from standardized tests were not available in the reviewed literature. atamanchemicals.com For the structurally similar compound, dipropylene glycol monomethyl ether (DPGME), aerobic degradation in soil is expected to be rapid, though anaerobic degradation is a minor pathway. epa.gov

Hydrolysis: As an aprotic solvent, this compound lacks hydroxyl groups and is chemically stable, suggesting it is not susceptible to significant hydrolysis. chemicalbook.comatamanchemicals.com Pharmacokinetic studies on the compound have indicated a very low potential for the cleavage of the glycol ether backbone. epa.gov

Atmospheric Fate: The compound is not classified as a Hazardous Air Pollutant (HAP), which implies it is not expected to persist for long periods in the atmosphere. atamanchemicals.com While a specific atmospheric half-life for this compound was not found, related compounds like dimethyl ether have a short atmospheric lifetime of about 5 to 7 days. energy.gov

Table 1: Environmental Persistence Profile of this compound

Degradation PathwayFindingSource
BiodegradationSpecific data on ready biodegradability (e.g., OECD 301) is not available. However, it is generally considered an environmentally friendly solvent. atamanchemicals.com
HydrolysisThe compound is chemically stable and aprotic, indicating resistance to hydrolysis. Studies show a very low potential for cleavage of the ether backbone. chemicalbook.comatamanchemicals.comepa.gov
Atmospheric PersistenceNot listed as a Hazardous Air Pollutant (HAP), suggesting low atmospheric persistence. atamanchemicals.com

Environmental Mobility Assessment

Mobility describes the potential of a chemical to move between environmental compartments. This is largely influenced by its physical and chemical properties, such as water solubility and its tendency to adsorb to soil.

Mobility in Soil: The mobility of a substance in soil is often predicted by its organic carbon-water (B12546825) partition coefficient (Koc). While a specific Koc value was not found, the experimentally determined octanol-water partition coefficient (log Pow) is 0.42. This low value indicates a low affinity for organic matter, suggesting that the compound has a low potential for adsorption to soil and sediment. Consequently, it is expected to be highly mobile in soil, with the potential to leach into groundwater. oecd.org

Distribution in Water: this compound has limited solubility in water but is completely miscible with most common organic solvents. atamanchemicals.com It is also noted to form an azeotrope with water, a mixture containing 38% of the compound and 62% water. atamanchemicals.comatamanchemicals.com Its hydrophilic nature makes it a good coupling agent in water-reducible coatings. atamanchemicals.com The low log Pow value further supports its tendency to partition into water rather than accumulate in fatty tissues of organisms.

Table 2: Physicochemical Properties Influencing Environmental Mobility

PropertyValue / DescriptionSource
CAS Number111109-77-4 epa.gov
Molecular FormulaC₈H₁₈O₃ chemicalbook.com
Log Pow (Octanol-Water Partition Coefficient)0.42 (experimental)
Water SolubilityDescribed as having limited solubility, but also as hydrophilic. Forms an azeotrope with water. atamanchemicals.comatamanchemicals.com
Mobility PredictionHigh mobility in soil is expected due to the low log Pow value. oecd.org

Emerging Research Areas and Future Perspectives

Strategies for Resolving Contradictory Experimental Data (e.g., oxidative stability)

Contradictory experimental data, particularly concerning the oxidative stability of ethers like 1-Methoxy-3-(3-methoxypropoxy)propane, can arise from subtle variations in experimental conditions that are often overlooked. The stability of ether linkages is highly sensitive to factors such as the presence of impurities, atmospheric oxygen, temperature, and the presence of metal surfaces or catalysts. For instance, strong metal-support interactions (SMSI) have been shown to influence catalytic processes, where the interface between a metal nanoparticle and its support can alter chemical reactivity and the stability of intermediate species. acs.org

Strategies to resolve these discrepancies involve a multi-pronged approach rooted in meticulous experimental design and advanced characterization.

Standardized Testing Protocols: Establishing standardized protocols for assessing oxidative stability is paramount. This includes controlling the headspace atmosphere (e.g., pure O₂, air, or inert gas), precise temperature regulation, and defining the concentration of any initiators or catalysts.

In-Situ Monitoring: Utilizing techniques like in-situ spectroscopy can provide real-time data on the degradation process, helping to identify transient intermediates and elucidate reaction mechanisms that may differ under slightly varied conditions.

Computational Modeling: Quantum chemical calculations and molecular dynamics simulations can predict reaction pathways for oxidation, identify the most susceptible sites on the molecule, and model how different catalysts or inhibitors interact with the ether. This can help explain why, for example, one set of experimental conditions leads to rapid degradation while another shows enhanced stability.

High-Purity Material Analysis: Ensuring the high purity of the this compound sample is critical, as trace amounts of peroxides, water, or metallic residues from synthesis can catalyze decomposition, leading to inconsistent results.

A hypothetical example of contradictory data is presented below, illustrating how different catalytic environments could drastically alter perceived stability.

ParameterCondition ACondition BOutcome
Catalyst Trace Iron (Fe³⁺) ImpurityHigh-Purity Copper (Cu) SurfaceOxidative Stability
Temperature 80°C80°CResult
Observation Rapid peroxide formation detected within 4 hoursNo significant degradation observed after 24 hoursConclusion

Design and Synthesis of Novel Derivatives with Tuned Properties

The fundamental structure of this compound serves as a versatile scaffold for the design and synthesis of new molecules with precisely tuned properties. By chemically modifying the backbone or terminal groups, researchers can develop derivatives tailored for specific applications. Topology control in polymer chemistry, for instance, allows for the creation of materials with distinct properties even when using the same monomers. acs.org This principle can be applied at the molecular level to this diether.

Key synthetic strategies include:

Functional Group Incorporation: Introducing functional groups such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH₂) groups can impart new characteristics. For example, a hydroxylated derivative could serve as a monomer for creating new poly(ether-ester-urethane) elastomers. rsc.org

Halogenation: The selective addition of fluorine atoms could enhance thermal and oxidative stability, a common strategy for creating robust industrial fluids and electrolytes.

Oligo- and Polymerization: Using the diether as a repeating unit or a functional building block can lead to new oligomers and polymers. Controlling the architecture (e.g., linear vs. hyperbranched) can influence properties like viscosity, solvency, and thermal behavior. acs.org

Crown Ether Analogs: Synthesizing larger, cyclic structures based on the methoxypropoxy unit could lead to novel crown ethers. Crown ethers are known for their ability to selectively bind specific metal ions, a property valuable in catalysis, separation science, and pharmaceutical development. labinsights.nlnih.gov

The table below outlines potential derivatives and the corresponding changes in properties.

Derivative TypeSynthetic StrategyPotential Tuned PropertyExample Application Area
Hydroxylated Derivative Grignard reaction with ethylene (B1197577) oxide followed by hydrolysisIncreased polarity, reactivityMonomer for polyesters, polyurethanes rsc.org
Fluorinated Derivative Selective fluorinationEnhanced thermal/oxidative stabilityHigh-performance lubricants, battery electrolytes
Branched Polyether Catalytic polymerization of a functionalized precursorAltered viscosity, improved ion coordinationSoft matter, energy storage acs.org
Macrocyclic Derivative Template-assisted cyclizationSelective ion-bindingPhase-transfer catalysis, chemical sensors labinsights.nl

Expanded Applications in Advanced Materials and Nanoscience

The unique combination of ether functionalities and a flexible hydrocarbon chain makes this compound and its derivatives promising candidates for use in advanced materials and nanoscience. Glymes are already used in these fields, and this compound represents a structural variant with potential for new applications.

Energy Storage: As analogs of glymes commonly used in lithium-ion battery electrolytes, derivatives of this compound could be explored as novel electrolyte solvents or additives. Their function would be to improve ion transport, enhance safety by increasing the electrolyte’s flash point, and form a stable solid-electrolyte interphase (SEI) on the electrodes. Materials science is at the forefront of the energy revolution, with nanomaterials and innovative designs enhancing the performance of energy systems. mdpi.com

Nanomaterial Synthesis: The compound can act as a high-boiling-point solvent or a coordinating agent in the synthesis of nanoparticles. The ether oxygens can chelate metal precursors, controlling the nucleation and growth of nanocrystals and leading to particles with uniform size and shape. The integration of nanomaterials with organic molecules like glycans is a growing field for biomedical applications. nih.gov

Functional Polymers and Hydrogels: Polymerized derivatives could form the basis of "smart" materials that respond to stimuli like temperature or pH. For example, embedding specifically designed derivatives into a hydrogel matrix could create sensors for metal ions. mdpi.com Furthermore, bio-inspired design strategies using dynamic and reversible bonds are paving the way for advanced elastomers with self-healing properties. acs.org

Interdisciplinary Research with Pharmaceutical and Environmental Sciences

The properties of ethers lend themselves to significant interdisciplinary research, particularly in the pharmaceutical and environmental sciences, where there is a constant search for safer, more effective, and sustainable chemical compounds. labinsights.nl

Pharmaceutical Sciences: Polyethylene glycol (PEG), a larger polyether, is widely used in drug formulations as a solubilizer, stabilizer, and drug delivery vehicle. labinsights.nl Due to its smaller size and potential for low toxicity, this compound could be investigated as a novel pharmaceutical excipient or a solvent for processing active pharmaceutical ingredients (APIs). Crown ether derivatives have gained importance in medicine due to their resemblance to natural ionophores and have been explored for antioxidant and enzyme-inhibition activities. nih.gov Furthermore, creating confined, hydration-like microenvironments is a key strategy for enhancing enzymatic catalysis, which is crucial for synthesizing pharmaceutical intermediates. acs.org

Environmental Sciences: A major focus in modern chemistry is the development of "green" solvents to replace more hazardous ones. This compound's potential for low volatility and biodegradability makes it an attractive candidate for a sustainable solvent in chemical reactions and cleaning applications. Research into green synthesis methods for ethers, such as microwave-assisted reactions, is crucial for improving the environmental profile of this class of chemicals. labinsights.nl In industrial settings like injection molding, effective and environmentally benign cleaning solvents are needed to replace harsher chemicals, and tailored ethers could fill this role. mdpi.com

Q & A

Q. What are the optimized conditions for synthesizing 1-Methoxy-3-(3-methoxypropoxy)propane via Williamson ether synthesis?

Williamson ether synthesis is a common method for preparing ethers. For this compound, use two equivalents of sodium hydride to deprotonate the hydroxyl groups of 3-methoxypropan-1-ol. React the resulting alkoxide with 1-chloro-3-methoxypropane in dry tetrahydrofuran (THF) under nitrogen atmosphere. Monitor reaction completion via thin-layer chromatography (TLC) (ethyl acetate/hexane 1:4). Purify via fractional distillation (boiling point ~180–190°C) and confirm structure using 1H^{1}\text{H} NMR (δ 3.3–3.5 ppm for methoxy groups, δ 1.6–1.8 ppm for propane backbone) .

Q. How can impurities in this compound be identified and removed?

Common impurities include unreacted starting materials or diastereomers. Use gas chromatography-mass spectrometry (GC-MS) to identify volatile impurities. For non-volatile residues, employ preparative HPLC with a C18 column (mobile phase: methanol/water 70:30). Cross-reference retention times with standards from CAS or EPA DSSTox databases .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • 1H^{1}\text{H} NMR : Confirm methoxy groups (singlets at δ 3.3–3.5 ppm) and propane chain integration.
  • 13C^{13}\text{C} NMR : Identify ether linkages (δ 70–75 ppm) and methoxy carbons (δ 55–60 ppm).
  • FT-IR : Detect C-O-C stretches (~1100 cm1^{-1}).
  • High-resolution MS (HRMS) : Verify molecular ion [M+H]+^+ at m/z 178.1564 (calculated for C8_8H18_{18}O3_3) .

Q. How does the compound’s reactivity differ in acidic versus basic conditions?

Under acidic conditions (e.g., H2_2SO4_4), the ether may undergo cleavage to form 3-methoxypropan-1-ol and a carbocation intermediate. In basic conditions (e.g., NaOH), it is stable but may react with strong nucleophiles (e.g., Grignard reagents) at elevated temperatures .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterated analogs) be used to study metabolic pathways involving this compound?

Synthesize deuterated derivatives (e.g., 1-Methoxy-3-(3-methoxypropoxy-d6_6)propane) via Williamson synthesis using deuterated reagents (e.g., CD3_3OD). Use LC-MS/MS to track isotopic patterns in metabolic studies, enabling differentiation between endogenous and exogenous compounds in biological matrices .

Q. What strategies resolve contradictory data on the compound’s stability in oxidative environments?

Conflicting reports may arise from varying experimental setups. Design accelerated stability studies under controlled oxygen partial pressures (e.g., 0.2–1.0 atm) at 40°C. Monitor degradation products using GC-MS and compare kinetic models (zero-order vs. first-order decay). Cross-validate with DFT calculations to predict bond dissociation energies .

Q. How does the compound interact with cytochrome P450 enzymes in vitro?

Incubate the compound with human liver microsomes and NADPH cofactor. Use ultra-performance liquid chromatography (UPLC) to quantify metabolites. Identify oxidation products (e.g., hydroxylated derivatives) via tandem MS. Compare inhibition potential with known CYP3A4/5 substrates (e.g., midazolam) using competitive assays .

Q. What advanced synthetic routes enable incorporation of this ether into complex pharmaceuticals?

Use it as a PEG-like spacer in prodrug design. For example, conjugate it to anticancer agents (e.g., doxorubicin) via a hydrolyzable ester linkage. Optimize reaction using Steglich esterification (DCC/DMAP catalyst) in dichloromethane. Validate release kinetics in phosphate-buffered saline (pH 7.4) at 37°C .

Q. How can computational modeling predict the compound’s behavior in environmental systems?

Perform molecular dynamics simulations (e.g., GROMACS) to assess hydrophobicity (logP ~1.2) and adsorption on soil organic matter. Validate with experimental octanol-water partition coefficients. Use EPI Suite to estimate biodegradation half-life (>60 days) and prioritize ecotoxicity testing .

Q. What analytical challenges arise when quantifying trace amounts in biological samples?

Matrix effects (e.g., phospholipid interference in plasma) can reduce LC-MS sensitivity. Mitigate via solid-phase extraction (SPE) with Oasis HLB cartridges. Use deuterated internal standards for quantification. Achieve a limit of detection (LOD) <10 ng/mL with a linear range of 10–1000 ng/mL (R2^2 >0.99) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methoxy-3-(3-methoxypropoxy)propane
Reactant of Route 2
Reactant of Route 2
1-Methoxy-3-(3-methoxypropoxy)propane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.